molecular formula C16H14FNO3S2 B2499946 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034340-73-1

4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No. B2499946
CAS RN: 2034340-73-1
M. Wt: 351.41
InChI Key: JWBZUXKOXTWDLR-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. 4-Fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can serve as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental compatibility contribute to its popularity in synthetic chemistry .

Anticancer Properties

Studies have shown that 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can decrease cell viability and induce apoptosis in cancer cells. Additionally, it inhibits cancer cell migration and invasion.

Thiophene Derivatives Synthesis

Thiophenes are important heterocyclic compounds with diverse biological activities. Researchers have employed intramolecular transannulation to synthesize fused thiophenes, including those containing the furan moiety present in our compound .

Anti-Inflammatory and Analgesic Activities

Derivatives of 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide have demonstrated anti-inflammatory and analgesic properties. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects .

Mechanism of Action

Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of applications and properties . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

4-fluoro-2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S2/c1-11-8-13(17)2-5-16(11)23(19,20)18-9-14-3-4-15(21-14)12-6-7-22-10-12/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBZUXKOXTWDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

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